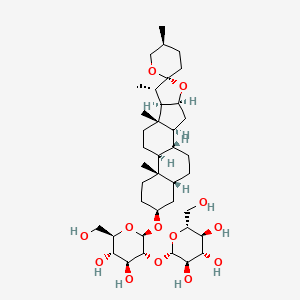

Asparanin A

Description

Properties

CAS No. |

84633-33-0 |

|---|---|

Molecular Formula |

C39H64O13 |

Molecular Weight |

740.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 |

InChI Key |

MMTWXUQMLQGAPC-XIBAMJMMSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Asparanin A: A Technical Guide on its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparanin A is a steroidal saponin isolated from the roots of Asparagus species.[1] It has garnered significant interest in the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and detailed experimental protocols for its study.

Chemical Structure

This compound is a complex steroidal saponin. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₉H₆₄O₁₃ |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| CAS Number | 84633-33-0 |

| Molecular Weight | 740.92 g/mol |

Biological Activity and Mechanism of Action

This compound exhibits significant anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Its primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway and the induction of the mitochondrial pathway of apoptosis.[3]

PI3K/AKT/mTOR Signaling Pathway Inhibition

This compound treatment has been shown to downregulate the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. This inhibition leads to a cascade of downstream effects that contribute to its anticancer properties.

Induction of Apoptosis

This compound promotes apoptosis through the mitochondrial pathway. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-xL.[3] This shift in the Bax/Bcl-xL ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[3]

Cell Cycle Arrest

Studies have demonstrated that this compound can induce cell cycle arrest at different phases in various cancer cell lines. In human endometrial carcinoma Ishikawa cells, it causes G0/G1 phase arrest.[3] In human hepatocellular carcinoma HepG2 cells, it induces G2/M phase arrest.[2] This cell cycle blockade is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin A, Cdk1, and Cdk4, and the upregulation of p21(WAF1/Cip1).[2]

Quantitative Data

The cytotoxic effects of this compound have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| Ishikawa | Endometrial Carcinoma | Not explicitly stated in µM, but effective concentrations are in the low µM range. |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated in µM, but shown to be an active cytotoxic component. |

Experimental Protocols

Extraction and Isolation of this compound from Asparagus officinalis

A general protocol for the extraction and isolation of saponins from Asparagus officinalis involves the following steps:

-

Extraction: The dried and powdered roots of Asparagus officinalis are extracted with 80% ethanol using ultrasonication at 60°C for 75 minutes.[1]

-

Concentration: The crude extract is concentrated under reduced pressure.

-

Purification: The concentrated extract is then subjected to purification using silica gel and Sephadex LH-20 column chromatography to yield purified this compound.[1]

Cell Culture and Treatment

-

Cell Lines: Human endometrial carcinoma Ishikawa cells and human hepatocellular carcinoma HepG2 cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are treated with varying concentrations of this compound for specified durations (e.g., 24, 48 hours) to assess its effects.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the PI3K/AKT and apoptotic pathways.

-

Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting and Fixation: Treated and untreated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Conclusion

This compound is a promising natural compound with potent anticancer activity. Its well-defined chemical structure and its mechanism of action, primarily through the inhibition of the PI3K/AKT/mTOR pathway and induction of apoptosis, make it a strong candidate for further investigation in the development of novel cancer therapies. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full therapeutic potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces G(2)/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Asparagus officinalis L. Induces G0/G1 Cell Cycle Arrest and Apoptosis in Human Endometrial Carcinoma Ishikawa Cells via Mitochondrial and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Asparanin A from Asparagus officinalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparanin A, a steroidal saponin found in Asparagus officinalis, has garnered significant attention within the scientific community for its potential therapeutic properties, notably its anticancer activities. This technical guide provides an in-depth overview of the natural sourcing of this compound and a detailed experimental protocol for its isolation and purification from the roots of Asparagus officinalis. The methodologies outlined are based on established scientific literature, offering a reproducible framework for researchers. Furthermore, this document presents quantitative data in a clear, tabular format for ease of comparison and includes diagrams of the key signaling pathways influenced by this compound, specifically the PI3K/AKT and mitochondrial pathways, to provide a comprehensive resource for drug development professionals.

Natural Sources of this compound

This compound is a naturally occurring steroidal saponin predominantly found in plants of the Asparagus genus. The primary and most studied source of this compound is Asparagus officinalis, commonly known as garden asparagus. While other species of Asparagus may also contain this compound, A. officinalis is the most well-documented and utilized source for its isolation. The concentration of this compound can vary depending on the part of the plant, with the roots being a particularly rich source of this and other saponins.

Isolation of this compound from Asparagus officinalis

The following experimental protocol is a detailed methodology for the extraction, isolation, and purification of this compound from the dried roots of Asparagus officinalis.

Experimental Protocol

2.1.1. Extraction

-

Preparation of Plant Material: The roots of Asparagus officinalis are collected, washed, dried, and then pulverized into a fine powder.

-

Solvent Extraction: The powdered root material is subjected to extraction with 70% ethanol. This process is typically carried out at room temperature with continuous stirring for a specified period to ensure maximum extraction of the desired compounds. The extraction is repeated multiple times to enhance the yield.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude extract.

2.1.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and then sequentially partitioned with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their solubility. This compound, being a saponin, is expected to be enriched in the n-butanol fraction.

-

Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective dried fractions.

2.1.3. Purification

-

Column Chromatography: The n-butanol fraction, which is rich in saponins, is subjected to column chromatography for further purification.

-

Silica Gel Chromatography: The n-butanol fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column, using a mobile phase of methanol and water. This step yields highly purified this compound.

2.1.4. Structure Identification

The purified compound is identified as this compound through various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Experimental Workflow Diagram

Caption: Figure 1. Experimental Workflow for this compound Isolation.

Quantitative Data

The following table summarizes the quantitative data typically obtained during the isolation of this compound from Asparagus officinalis. The values presented are illustrative and can vary based on the specific experimental conditions and the quality of the starting material.

| Parameter | Value | Unit |

| Starting Material (Dried Roots) | 10 | kg |

| Crude 70% Ethanol Extract | 1.5 | kg |

| n-Butanol Fraction | 300 | g |

| Purified this compound | 500 | mg |

| Final Yield | 0.005 | % |

| Purity (by HPLC) | >98 | % |

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anticancer activity, by modulating key cellular signaling pathways. The following diagrams illustrate the inhibitory effects of this compound on the PI3K/AKT pathway and its role in inducing the mitochondrial pathway of apoptosis.

PI3K/AKT Signaling Pathway Inhibition by this compound

Caption: Figure 2. Inhibition of PI3K/AKT Pathway by this compound.

Induction of Mitochondrial Apoptosis by this compound

Caption: Figure 3. Induction of Mitochondrial Apoptosis by this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound and a detailed, reproducible protocol for its isolation from Asparagus officinalis. The presented quantitative data and signaling pathway diagrams offer valuable resources for researchers and professionals in the field of drug development. The methodologies and information compiled herein are intended to facilitate further research into the therapeutic potential of this compound and to support its development as a potential pharmaceutical agent.

The Biosynthesis of Asparanin A and Other Steroidal Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidal saponins, a diverse class of natural products, are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities. Asparanin A, a furostanol bisglycoside found in Asparagus species, is a prime example of a steroidal saponin with potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthetic pathway of steroidal saponins, with a particular focus on the proposed pathway leading to this compound in Asparagus officinalis. The guide details the enzymatic steps from the central precursor cholesterol, presents quantitative data on saponin content in Asparagus, and provides comprehensive experimental protocols for the extraction, purification, and functional characterization of the key enzymes involved. This document is intended to be a valuable resource for researchers and professionals working on the discovery, characterization, and metabolic engineering of these valuable bioactive compounds.

Introduction

Saponins are a class of amphipathic glycosides widely distributed in the plant kingdom, characterized by a lipophilic aglycone (triterpenoid or steroid) linked to one or more hydrophilic sugar moieties.[1] Steroidal saponins, derived from a 27-carbon sterol backbone, are particularly abundant in monocotyledonous plants and exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects.[1][2] this compound, a steroidal saponin isolated from the roots of Asparagus species, has garnered attention for its potential pharmacological properties.[3] Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel, structurally related compounds with enhanced therapeutic potential.

The biosynthesis of steroidal saponins is a complex process that can be broadly divided into three main stages:

-

Upstream Pathway: The synthesis of the C30 isoprenoid precursor, 2,3-oxidosqualene, from primary metabolites via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.[4][5]

-

Sterol Backbone Formation: The cyclization of 2,3-oxidosqualene to form a sterol scaffold, typically cycloartenol in plants, which is then converted to cholesterol.[6]

-

Downstream Pathway: A series of modifications of the cholesterol backbone, including hydroxylations, oxidations, and glycosylations, to produce the vast diversity of steroidal saponins.[2][6]

This guide will focus on the downstream pathway, elucidating the key enzymatic players and their roles in the generation of this compound and related compounds in Asparagus officinalis.

The Biosynthetic Pathway of Steroidal Saponins in Asparagus officinalis

The proposed biosynthetic pathway of steroidal saponins in Asparagus officinalis, leading to compounds like this compound, commences with the central precursor, cholesterol.[2] A series of post-squalene modifications, catalyzed by specific enzyme families, results in the structural diversification of the steroidal backbone and the subsequent attachment of sugar moieties.

The key enzyme families implicated in this downstream pathway are:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes are responsible for the hydroxylation and oxidation of the sterol skeleton at various positions, creating attachment points for sugar chains and influencing the biological activity of the final saponin.[3][4] Key P450s in Asparagus officinalis are predicted to be steroid-16-hydroxylase (S16H), steroid-22-hydroxylase (S22H), steroid-22-oxidase-16-hydroxylase (S22O-16H), and steroid-26-hydroxylase (S26H).[2][7]

-

UDP-dependent Glycosyltransferases (UGTs): This large family of enzymes catalyzes the transfer of sugar moieties from an activated sugar donor (e.g., UDP-glucose) to the hydroxylated steroidal aglycone.[3][8] The number, type, and linkage of these sugar units are critical for the solubility, stability, and bioactivity of the saponin. A key UGT in this pathway is the steroid-3-β-glycosyltransferase (S3βGT).[2][7]

-

Furostanol Glycoside 26-O-beta-Glucosidases (F26GHs): These enzymes are involved in the conversion of furostanol-type saponins to the more stable spirostanol-type by cleaving a glucose unit at the C-26 position.[2][7]

The following diagram illustrates the proposed biosynthetic pathway leading to furostanol and spirostanol saponins in Asparagus officinalis.

Quantitative Data on Steroidal Saponins in Asparagus Species

The concentration of steroidal saponins, including this compound, can vary significantly depending on the plant part, cultivar, and developmental stage. The following tables summarize available quantitative data from the literature.

Table 1: Content of Total Saponins and Diosgenin in Asparagus officinalis cv. 'Jersey Knight'

| Plant Material | Total Saponin Content (mg/g DW) | Diosgenin Content (µg/g DW) |

| Green Asparagus (Bald) | 12.5 | 1.5 |

| White Asparagus | 10.0 | 2.0 |

| Green Asparagus (with stalks) | 15.0 | 2.5 |

| Young Stalk | 18.0 | 3.0 |

| Mature Stalk | 20.0 | 3.5 |

| Data adapted from Hao et al., 2020.[9] |

Table 2: Quantitative Analysis of Steroidal Saponins in Asparagus racemosus Roots by HPLC-Q-TOF-MS/MS

| Compound | Concentration (mg/g DW) |

| Asparacoside | 0.5 - 2.0 |

| Shatavarin IX | 1.0 - 5.0 |

| Shatavarin IV | 2.0 - 12.0 |

| This compound | 0.1 - 1.5 |

| Shatavarin V | 0.2 - 2.5 |

| Data range compiled from a study by Narkhede et al., 2016, showing variation across different geographical locations.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of steroidal saponin biosynthesis.

Extraction and Purification of this compound from Asparagus officinalis

This protocol is adapted from general methods for steroidal saponin extraction and purification.

1. Plant Material Preparation:

- Collect fresh roots of Asparagus officinalis.

- Wash the roots thoroughly with deionized water to remove soil and debris.

- Freeze-dry the cleaned roots and grind them into a fine powder.

2. Extraction:

- Suspend the powdered root material in 80% methanol (1:10 w/v).

- Perform ultrasonic-assisted extraction for 30 minutes at 40°C.

- Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

- Repeat the extraction process twice more on the pellet.

- Pool the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

3. Liquid-Liquid Partitioning:

- Resuspend the aqueous extract in deionized water and partition it successively with an equal volume of n-hexane, chloroform, and n-butanol.

- Collect the n-butanol fraction, which will contain the majority of the steroidal saponins.

- Evaporate the n-butanol fraction to dryness.

4. Chromatographic Purification:

- Column Chromatography:

- Dissolve the dried n-butanol extract in a minimal amount of methanol.

- Load the sample onto a silica gel column pre-equilibrated with a chloroform-methanol solvent system (e.g., 95:5 v/v).

- Elute the column with a stepwise gradient of increasing methanol concentration.

- Collect fractions and monitor by thin-layer chromatography (TLC) using a sulfuric acid-anisaldehyde spray reagent for saponin detection.

- Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- Pool the fractions containing this compound (identified by co-elution with a standard, if available, or by LC-MS analysis).

- Further purify the pooled fractions on a C18 reverse-phase preparative HPLC column using a water-acetonitrile gradient.

- Collect the peak corresponding to this compound.

5. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Functional Characterization of a Putative Steroid Hydroxylase (Cytochrome P450)

This protocol describes the heterologous expression of a candidate P450 gene from Asparagus officinalis in Saccharomyces cerevisiae (yeast) and subsequent in vitro enzyme assays.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from Asparagus officinalis roots.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequence of the candidate P450 gene (e.g., a homolog of S22H) by PCR using gene-specific primers.

- Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

2. Yeast Transformation and Expression:

- Transform the expression vector into a suitable yeast strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana P450 reductase).

- Select transformed yeast colonies on appropriate selective media.

- Inoculate a starter culture in synthetic complete medium lacking the selection marker and containing glucose.

- Induce protein expression by transferring the cells to a medium containing galactose.

3. Microsome Isolation:

- Harvest the yeast cells by centrifugation.

- Wash the cells with a buffer containing a reducing agent (e.g., dithiothreitol).

- Resuspend the cells in an ice-cold extraction buffer containing protease inhibitors.

- Disrupt the cells using glass beads or a French press.

- Centrifuge the lysate at low speed to remove cell debris.

- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a storage buffer.

4. In Vitro Enzyme Assay:

- Prepare a reaction mixture containing the isolated microsomes, the substrate (e.g., cholesterol or a downstream intermediate), NADPH, and a suitable buffer.

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

- Extract the products with the organic solvent.

- Analyze the extracted products by LC-MS to identify the hydroxylated product.

The following diagram outlines the workflow for the functional characterization of a candidate P450 enzyme.

Functional Characterization of a Putative Steroidal Saponin Glycosyltransferase (UGT)

This protocol outlines the heterologous expression of a candidate UGT gene in Escherichia coli and subsequent in vitro enzyme assays.

1. Gene Cloning and Vector Construction:

- Follow the same initial steps as for the P450 gene to obtain the full-length coding sequence of the candidate UGT (e.g., S3βGT).

- Clone the PCR product into an E. coli expression vector that allows for the production of a tagged protein (e.g., pGEX vector for a GST-tag or pET vector for a His-tag) to facilitate purification.

2. Protein Expression and Purification:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the bacterial culture to a mid-log phase and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

- Harvest the cells by centrifugation and lyse them by sonication.

- Clarify the lysate by centrifugation.

- Purify the soluble tagged UGT protein from the supernatant using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

- Elute the purified protein and dialyze it against a storage buffer.

3. In Vitro Enzyme Assay:

- Prepare a reaction mixture containing the purified UGT enzyme, the acceptor substrate (a hydroxylated steroidal aglycone), the sugar donor (e.g., UDP-glucose), and a suitable buffer.

- Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

- Stop the reaction by adding methanol or by heat inactivation.

- Analyze the reaction products by HPLC or LC-MS to detect the formation of the glycosylated product.

Conclusion

The biosynthesis of this compound and other steroidal saponins in Asparagus officinalis is a complex, multi-step process involving a suite of specialized enzymes. This guide has provided a comprehensive overview of the proposed biosynthetic pathway, from the central precursor cholesterol to the final glycosylated products. The presented quantitative data highlights the variability of saponin content within the plant, and the detailed experimental protocols offer a practical framework for researchers to investigate this pathway further. A deeper understanding of the enzymes involved, their substrate specificities, and their regulation will be instrumental in developing metabolic engineering strategies for the enhanced production of these valuable pharmacologically active compounds. Future research should focus on the definitive functional characterization of the candidate genes identified in Asparagus officinalis and the elucidation of the regulatory networks that govern the biosynthesis of these important natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Steroidal saponin profiles and their key genes for synthesis and regulation in Asparagus officinalis L. by joint analysis of metabolomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in steroidal saponins biosynthesis and in vitro production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Steroidal saponin profiles and their key genes for synthesis and regulation in Asparagus officinalis L. by joint analysis of metabolomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and engineering of glycosyltransferases responsible for steroid saponin biosynthesis in Solanaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Asparanin A: A Phytochemical Deep Dive into its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparanin A is a steroidal saponin that has garnered significant attention in the field of phytochemistry and drug discovery. First identified in species of the Asparagus genus, this natural compound has demonstrated promising biological activities, particularly in the realm of oncology. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and biological functions of this compound, with a focus on its molecular mechanisms of action.

Discovery and History

This compound was first reported in the early 2000s, with significant research on its isolation and characterization emerging from studies on various Asparagus species. A notable study in 2005 detailed the isolation of this compound, along with other new steroidal saponins, from the rhizomes of Asparagus oligoclonos.[1] Another key publication in 2008 described the isolation of five known saponins, including this compound (also referred to as schidigerasaponin D5), from the roots of Asparagus racemosus.[2] These early studies laid the groundwork for subsequent investigations into the compound's biological effects. This compound has also been isolated from the widely consumed Asparagus officinalis.

Physicochemical Properties

This compound is a complex steroidal saponin with the molecular formula C₃₉H₆₄O₁₃ and a molecular weight of approximately 740.9 g/mol .[3] A comprehensive summary of its known and predicted physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₄O₁₃ | [3][4][5][6][7] |

| Molecular Weight | 740.9 g/mol | [3][4][7] |

| CAS Number | 84633-33-0 | [4][5][6][7] |

| Boiling Point (Predicted) | 862.8 ± 65.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 475.6 ± 34.3 °C | [4] |

| LogP (Predicted) | 3.94 | [4] |

| PSA | 196.99 Ų | [4] |

Experimental Protocols

Isolation and Purification of this compound from Asparagus Roots

The following is a representative protocol for the isolation and purification of this compound, synthesized from methodologies reported in the literature.

1. Extraction:

-

Dried and powdered roots of the Asparagus species are subjected to reflux extraction with methanol.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol.

-

The n-butanol fraction, which is rich in saponins, is collected and concentrated.

3. Chromatographic Purification:

-

The saponin-rich fraction is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a solvent system such as chloroform-methanol-water in varying ratios.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 column with a mobile phase of acetonitrile and water.

4. Structure Elucidation:

-

The purified this compound is characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure.

Below is a workflow diagram illustrating the general process of isolating this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways.

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells and induce programmed cell death. The following table summarizes some of the reported IC₅₀ values for this compound and related extracts.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Ishikawa | Endometrial Carcinoma | Not specified | [8][9] |

| HepG2 | Hepatocellular Carcinoma | Not specified | |

| A2780 | Ovarian Cancer | 5.25 ± 2.2 | [10] |

| SKOV3 | Ovarian Cancer | 46.82 ± 9.43 | [10] |

Signaling Pathways

This compound's pro-apoptotic effects are primarily mediated through the intrinsic (mitochondrial) and the PI3K/AKT signaling pathways.

1. Mitochondrial Apoptosis Pathway:

This compound induces apoptosis by targeting the mitochondria.[9] This involves:

-

An increase in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins (e.g., increased Bak/Bcl-xl ratio).[9]

-

Generation of Reactive Oxygen Species (ROS).[9]

-

Disruption of the mitochondrial membrane potential (Δψm).[9]

-

Release of cytochrome c from the mitochondria into the cytosol.

-

Activation of a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.[9]

The diagram below illustrates the key events in the mitochondrial apoptosis pathway induced by this compound.

2. PI3K/AKT Signaling Pathway:

The PI3K/AKT pathway is a crucial cell survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[8][9] The key steps include:

-

Inhibition of the phosphorylation and activation of AKT.

-

Downregulation of downstream targets of AKT that promote cell survival and proliferation.

-

This inhibition of the PI3K/AKT pathway complements the induction of the mitochondrial pathway, leading to a more robust apoptotic response.

The following diagram depicts the inhibitory effect of this compound on the PI3K/AKT signaling pathway.

Conclusion

This compound is a steroidal saponin with significant potential as a lead compound for the development of novel anticancer therapies. Its ability to induce apoptosis through the dual modulation of the mitochondrial and PI3K/AKT signaling pathways makes it a compelling subject for further research. This guide provides a foundational understanding of this compound for scientists and researchers, highlighting the key aspects of its phytochemistry and pharmacology. Future investigations should focus on elucidating its precise molecular targets, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Cytotoxic steroidal saponins from the rhizomes of Asparagus oligoclonos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroidal saponins from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C39H64O13 | CID 21575007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 84633-33-0: this compound | CymitQuimica [cymitquimica.com]

- 6. CAS 84633-33-0 | this compound [phytopurify.com]

- 7. This compound | 84633-33-0 | MA184145 | Biosynth [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound from Asparagus officinalis L. Induces G0/G1 Cell Cycle Arrest and Apoptosis in Human Endometrial Carcinoma Ishikawa Cells via Mitochondrial and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Asparanin A: A Bioactive Steroidal Saponin with Potent Anti-Cancer Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Asparanin A, a steroidal saponin predominantly isolated from Asparagus officinalis and Asparagus racemosus, has emerged as a promising bioactive compound with significant pharmacological potential, particularly in oncology. This technical guide provides a comprehensive overview of this compound, focusing on its role as an inducer of apoptosis and cell cycle arrest in cancer cells. We delve into the molecular mechanisms underlying its anti-tumor effects, detailing its impact on critical signaling pathways such as the intrinsic mitochondrial pathway and the PI3K/AKT/mTOR cascade. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for reproducibility, and visualizes complex biological processes through signaling pathway and workflow diagrams to support further research and development of this compound as a potential therapeutic agent.

Introduction

Steroidal saponins are a diverse group of naturally occurring glycosides that have garnered considerable attention for their wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. This compound is a noteworthy member of this class, demonstrating potent cytotoxic effects against various cancer cell lines.[1] Its ability to modulate key cellular processes, such as apoptosis and cell cycle progression, underscores its potential as a lead compound in the development of novel cancer therapies. This guide aims to provide a detailed technical resource for scientists and researchers investigating the therapeutic applications of this compound.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest). These processes are orchestrated through the modulation of multiple intracellular signaling pathways.

Apoptosis Induction via the Mitochondrial Pathway

This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. In human endometrial carcinoma Ishikawa cells, this compound treatment leads to a deregulation of the Bak/Bcl-xl ratio, which disrupts the mitochondrial membrane potential. This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and apoptotic cell death.[2]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and is often dysregulated in cancer. This compound has been shown to inhibit this pathway in endometrial cancer cells.[2] By downregulating the activity of key proteins in this cascade, this compound effectively removes pro-survival signals, thereby sensitizing cancer cells to apoptosis.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest in a cell-line-specific manner. In human endometrial carcinoma Ishikawa cells, it causes an arrest in the G0/G1 phase of the cell cycle.[2] Conversely, in human hepatocellular carcinoma HepG2 cells, this compound induces a G2/M phase arrest.[3] This cell cycle blockade is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[3]

Quantitative Data on the Bioactivity of this compound

The following tables summarize the quantitative data from key studies on the effects of this compound on cancer cells.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 | Exposure Time | Reference |

| Ishikawa | Endometrial Carcinoma | MTT | 10.12 ± 0.09 µM | 24 h | Zhang F, et al., 2020 |

| HepG2 | Hepatocellular Carcinoma | MTT | Not explicitly stated | 48 h | Liu W, et al., 2009 |

Table 2: Effect of this compound on Cell Cycle Distribution in Ishikawa Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 58.21 ± 1.21 | 32.14 ± 0.98 | 9.65 ± 0.54 | Zhang F, et al., 2020 |

| This compound (8 µM) | 65.43 ± 1.54 | 25.43 ± 1.12 | 9.14 ± 0.67 | Zhang F, et al., 2020 |

| This compound (10 µM) | 72.87 ± 1.87 | 18.76 ± 0.89 | 8.37 ± 0.43 | Zhang F, et al., 2020 |

| This compound (12 µM) | 78.91 ± 2.01 | 13.21 ± 0.76 | 7.88 ± 0.32 | Zhang F, et al., 2020 |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in an Ishikawa Xenograft Model

| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 | Tumor Weight (g) at Day 21 | Reference |

| Control | Vehicle | 1250 ± 150 | 1.2 ± 0.15 | Zhang F, et al., 2020 |

| This compound | 20 mg/kg | 600 ± 80 | 0.6 ± 0.08 | Zhang F, et al., 2020 |

| This compound | 40 mg/kg | 350 ± 50 | 0.35 ± 0.05 | Zhang F, et al., 2020 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility.

Cell Culture and Viability Assay

-

Cell Lines: Human endometrial carcinoma Ishikawa cells and human hepatocellular carcinoma HepG2 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Viability Assay (MTT):

-

Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound (0-20 µM) for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using a dose-response curve.

-

Apoptosis Analysis by Flow Cytometry

-

Treat cells with this compound for 24 hours.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with this compound for 24 hours.

-

Harvest cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

-

Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. (Specific antibody dilutions should be optimized as per manufacturer's instructions, typically ranging from 1:500 to 1:2000).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Female BALB/c nude mice (4-6 weeks old).

-

Tumor Inoculation: Subcutaneously inject 5 × 10⁶ Ishikawa cells into the right flank of each mouse.

-

Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize mice into control and treatment groups. Administer this compound (e.g., 20 and 40 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 21 days).

-

Monitoring: Measure tumor volume every 3 days using calipers (Volume = 0.5 × length × width²). Monitor body weight as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Visualizing Molecular Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Conclusion

This compound is a compelling bioactive steroidal saponin with well-documented anti-cancer properties. Its ability to induce apoptosis through the mitochondrial pathway and inhibit the pro-survival PI3K/AKT/mTOR signaling cascade, coupled with its capacity to induce cell cycle arrest, makes it a strong candidate for further pre-clinical and clinical investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel cancer treatments. Further research is warranted to fully elucidate its mechanism of action in different cancer types and to optimize its delivery and efficacy in in vivo models.

References

Unveiling the Anticancer Potential of Asparanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparanin A, a steroidal saponin derived from Asparagus officinalis L., has emerged as a promising natural compound with notable anticancer properties. This technical guide provides an in-depth overview of the preliminary research on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of cell cycle arrest and apoptosis in cancer cells.[1][2] The underlying molecular mechanisms involve the modulation of key signaling pathways, including the intrinsic mitochondrial pathway and the PI3K/AKT/mTOR signaling cascade.[1][3][4][5]

In human endometrial carcinoma Ishikawa cells, this compound treatment leads to G0/G1 phase cell cycle arrest.[1][3][4][5] This is accompanied by an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bak/Bcl-xl), which triggers the mitochondrial apoptotic pathway.[1][4][5] Subsequent events include the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential (Δψm), and the release of cytochrome c into the cytoplasm.[1][4][5] This cascade culminates in the activation of caspase-3, a key executioner of apoptosis.[1] Furthermore, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1][3][4][5]

In human hepatocellular carcinoma HepG2 cells, this compound induces G2/M phase cell cycle arrest and apoptosis in a p53-independent manner.[2] The apoptotic process in these cells is also mediated through the activation of caspase-3, -8, and -9, and an increased Bax/Bcl-2 ratio.[2]

Quantitative Data

The following tables summarize the quantitative data from key studies on the anticancer activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value (μM) | Incubation Time (h) |

| Ishikawa | Endometrial Carcinoma | 9.34 | 24 |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated in abstract | Not specified |

Table 2: Effect of this compound on Cell Cycle Distribution in Ishikawa Cells (at 24h)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 58.23 ± 2.15 | 32.11 ± 1.89 | 9.66 ± 1.03 |

| This compound (8 μM) | 65.12 ± 2.33 | 25.43 ± 1.54 | 9.45 ± 0.98 |

| This compound (10 μM) | 72.54 ± 2.87 | 18.21 ± 1.21 | 9.25 ± 0.87 |

| This compound (12 μM) | 78.32 ± 3.11 | 12.54 ± 1.09 | 9.14 ± 0.76 |

Table 3: Effect of this compound on Apoptosis in Ishikawa Cells (at 24h)

| Treatment | Apoptosis Rate (%) |

| Control | 2.54 ± 0.11 |

| This compound (8 μM) | 15.23 ± 1.02 |

| This compound (10 μM) | 28.43 ± 1.54 |

| This compound (12 μM) | 45.32 ± 2.01 |

Table 4: In Vivo Antitumor Activity of this compound in a Nude Mouse Xenograft Model (Ishikawa Cells)

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Inhibition Rate (%) |

| Control (Vehicle) | ~1200 | - |

| This compound (10 mg/kg) | ~600 | ~50 |

| This compound (20 mg/kg) | ~400 | ~67 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., Ishikawa, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10, 12 μM) for different time points (e.g., 24, 48, 72 h).

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated with this compound at the desired concentrations for 24 hours. After treatment, both floating and adherent cells are collected by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in 70% ice-cold ethanol overnight at 4°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound as described for the cell cycle analysis.

-

Staining: The harvested cells are washed with cold PBS and then resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bak, Bcl-xl, cleaved caspase-3, p-PI3K, p-AKT, p-mTOR, and β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: Ishikawa cells (5 × 10⁶ cells in 100 μL of PBS) are injected subcutaneously into the right flank of each mouse.

-

Treatment: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly divided into control and treatment groups. This compound (e.g., 10 and 20 mg/kg body weight) or vehicle is administered intraperitoneally every other day.

-

Tumor Growth Measurement: Tumor volume is measured every 3 days using a caliper and calculated using the formula: Volume = (length × width²) / 2.

-

Endpoint: At the end of the experiment (e.g., day 21), the mice are euthanized, and the tumors are excised, weighed, and photographed.

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating the anticancer activity of this compound.

Conclusion

The preliminary findings on this compound are highly encouraging, demonstrating its potent anticancer activity in both in vitro and in vivo models of endometrial and hepatocellular carcinoma. Its ability to induce cell cycle arrest and apoptosis through the modulation of well-defined signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to fully elucidate its mechanism of action across a broader range of cancer types, to optimize its delivery and efficacy, and to assess its safety profile in more comprehensive preclinical and clinical studies. This technical guide provides a solid foundation for these future endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound induces G(2)/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Multi-omics reveals the anticancer mechanism of asparagus saponin-asparanin A on endometrial cancer Ishikawa cells - Food & Function (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the PI3K/AKT Signaling Pathway and the Inhibitory Action of Asparanin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has positioned it as a prime target for therapeutic intervention. Asparanin A, a steroidal saponin derived from Asparagus officinalis L., has emerged as a promising natural compound that exerts anticancer effects by modulating this crucial pathway. This technical guide provides a comprehensive overview of the PI3K/AKT pathway and the current understanding of this compound's mechanism of action, with a focus on its effects on endometrial cancer. Detailed experimental protocols for key assays and available quantitative data are presented to support further research and drug development efforts in this area.

The PI3K/AKT Signaling Pathway: A Core Regulator of Cellular Homeostasis

The PI3K/AKT pathway is a tightly regulated signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[1][2] This activation leads to the recruitment and activation of PI3K at the plasma membrane.[3]

Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[4] This co-localization at the membrane facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2), leading to its full activation.[4][5]

Once activated, AKT translocates to the cytoplasm and nucleus, where it phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions:

-

Cell Survival and Apoptosis: AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and the Forkhead box O (FoxO) family of transcription factors.[4]

-

Cell Growth and Proliferation: A key downstream effector of AKT is the mammalian target of rapamycin (mTOR). AKT activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] AKT also influences the cell cycle by phosphorylating and inhibiting cyclin-dependent kinase inhibitors like p21 and p27.[4]

-

Metabolism: AKT plays a central role in glucose metabolism by promoting glucose uptake and glycogen synthesis.[4]

The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signaling cascade.[3] Loss of PTEN function or activating mutations in PI3K or AKT are common events in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth and survival.[1][6]

This compound: A Natural Inhibitor of the PI3K/AKT Pathway

This compound is a steroidal saponin that has been identified as a potent anticancer agent.[1] Research has shown that this compound exerts its effects by inducing cell cycle arrest and apoptosis in cancer cells, with a key mechanism being the inhibition of the PI3K/AKT signaling pathway.[1]

Mechanism of Action

Studies on human endometrial carcinoma Ishikawa cells have demonstrated that this compound inhibits the PI3K/AKT/mTOR signaling cascade.[1] This inhibition leads to a series of downstream events that collectively contribute to its anticancer activity:

-

Induction of G0/G1 Cell Cycle Arrest: By suppressing the PI3K/AKT pathway, this compound leads to the arrest of cancer cells in the G0/G1 phase of the cell cycle, thereby halting their proliferation.[1]

-

Triggering of Apoptosis: The inhibition of the pro-survival AKT signaling, coupled with the activation of the mitochondrial apoptosis pathway, leads to programmed cell death. This compound has been shown to alter the ratio of pro-apoptotic (e.g., Bak) to anti-apoptotic (e.g., Bcl-xl) proteins, leading to the release of cytochrome c and the activation of caspases.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on endometrial cancer cells. It is important to note that while the primary research by Zhang et al. (2020) demonstrated these effects, the specific quantitative values from this study are not publicly available. The data presented below is representative and intended to illustrate the expected outcomes of such experiments.

Table 1: Cytotoxicity of this compound on Ishikawa Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 2.5 | Data not available |

| 5.0 | Data not available |

| 10.0 | Data not available |

| 20.0 | Data not available |

| IC50 | Data not available |

Note: Specific quantitative data from the key study by Zhang et al. (2020) is not available. This table is a template for the expected results from an MTT assay.

Table 2: Effect of this compound on Cell Cycle Distribution in Ishikawa Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Data not available | Data not available | Data not available |

| This compound (10 µM) | Data not available | Data not available | Data not available |

Note: Specific quantitative data from the key study by Zhang et al. (2020) is not available. This table is a template for the expected results from a flow cytometry-based cell cycle analysis.

Table 3: Effect of this compound on PI3K/AKT Pathway Protein Expression

| Protein | Treatment | Relative Expression (Fold Change vs. Control) |

| p-PI3K | This compound (10 µM) | Data not available |

| p-AKT (Ser473) | This compound (10 µM) | Data not available |

| p-mTOR | This compound (10 µM) | Data not available |

Note: Specific quantitative data from the key study by Zhang et al. (2020) is not available. This table is a template for the expected results from a Western blot analysis with densitometry.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the effects of this compound on the PI3K/AKT pathway.

Disclaimer: The following protocols are generalized and based on standard laboratory practices. The precise parameters (e.g., antibody concentrations, incubation times) used in the primary research by Zhang et al. (2020) were not available and may differ.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Ishikawa endometrial cancer cells

-

This compound

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed Ishikawa cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in a sample.

Materials:

-

Treated and untreated Ishikawa cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-p-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system and perform densitometric analysis to quantify the relative protein expression, normalizing to a loading control like β-actin.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Treated and untreated Ishikawa cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI)/RNase staining solution

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend them in PI/RNase staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

References

- 1. This compound from Asparagus officinalis L. Induces G0/G1 Cell Cycle Arrest and Apoptosis in Human Endometrial Carcinoma Ishikawa Cells via Mitochondrial and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring protein levels in planarians using western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound from Asparagus officinalis L. Induces G0/G1 Cell Cycle Arrest and Apoptosis in Human Endometrial Carcinoma Ishikawa Cells via Mitochondrial and PI3K/AKT Signaling Pathways-MedSci.cn [medsci.cn]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Asparanin A Extraction from Asparagus Byproducts

For Researchers, Scientists, and Drug Development Professionals

Application Note

Asparanin A, a steroidal saponin found in Asparagus officinalis, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-tumor activities.[1][2] This document provides a comprehensive protocol for the extraction and purification of this compound from asparagus byproducts, such as roots, stems, and peels, which are often discarded during commercial processing.[3][4][5][6] The methodologies detailed herein are designed to offer a reproducible and efficient workflow for obtaining high-purity this compound for research and drug development purposes.

The protocol outlines a systematic approach involving solvent extraction, chromatographic purification, and subsequent analysis. Furthermore, this document includes a summary of the reported yields of related compounds from asparagus byproducts and visual diagrams of the experimental workflow and the implicated signaling pathways of this compound, specifically the PI3K/AKT and mitochondrial pathways.[1]

Quantitative Data Summary

The yield of this compound can vary depending on the part of the asparagus plant used, the geographical origin, and the extraction method. While specific yield data for this compound from byproducts is not extensively reported, the following table summarizes the content of total saponins and related compounds found in various asparagus materials.

| Asparagus Material | Compound | Extraction Method | Yield/Content | Reference |

| Asparagus officinalis Byproduct | Total Saponins | Hydrous Alcohol Extraction | 1.9% - 2.5% of dried material | [7] |

| Asparagus officinalis Roots | Saponin Extract | Patented Extraction Process | 10.3 g/Kg of fresh root (51% richness) | [8] |

| Asparagus adscendens Roots | Total Saponins (as Shatavarin IV) | Methanolic Extraction | 0.45% - 5.29% of dried material | [9] |

| Asparagus officinalis Byproduct | Diosgenin | 70% Aqueous Ethanol Extraction followed by hydrolysis | 0.27% - 0.46% of extract | [10] |

| Asparagus officinalis Byproduct | Sarsasapogenin | 70% Aqueous Ethanol Extraction followed by hydrolysis | 0.11% - 0.32% of extract | [10] |

| Asparagus officinalis Spear (Base) | Protodioscin | Not Specified | 0.061 mg/g dry weight | [11] |

Experimental Protocols

Preparation of Asparagus Byproduct Material

-

Collection and Cleaning: Collect fresh asparagus byproducts (roots, peels, or lower stems). Wash thoroughly with distilled water to remove soil and other debris.

-

Drying: Air-dry the cleaned byproducts or use a ventilated oven at 40-50°C to a constant weight.

-

Grinding: Grind the dried material into a fine powder using a laboratory mill. Pass the powder through a 40-60 mesh sieve to ensure uniform particle size.

-

Storage: Store the powdered material in an airtight container in a cool, dry place away from direct sunlight.

Solvent Extraction of Crude Saponins

-

Maceration/Reflux Extraction:

-

Place 100 g of the dried asparagus byproduct powder into a flask.

-

Add 1 L of 80% ethanol.[8]

-

Either let the mixture stand for 24 hours with occasional stirring (maceration) or heat under reflux for 4 hours.[12]

-

Filter the mixture through filter paper.

-

Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.

-

Combine the filtrates from all extractions.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 45-50°C to obtain a crude saponin-enriched extract.[13]

-

Purification of this compound

This purification protocol is adapted from methods used for saponin purification from Asparagus species.

A. Liquid-Liquid Partitioning

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. This compound, being a saponin, is expected to partition into the n-butanol fraction.

-

Collect the n-butanol fraction and evaporate the solvent under reduced pressure to obtain a purified saponin mixture.

B. Column Chromatography

-

Silica Gel Column Chromatography:

-

Dissolve the n-butanol fraction in a minimal amount of methanol.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of chloroform-methanol-water).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity. For instance, start with a chloroform:methanol ratio of 9:1 and gradually increase the proportion of methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system.

-

Combine fractions containing the compound with the expected Rf value for this compound.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, dissolve the combined fractions from the silica gel column in methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor the fractions by TLC to isolate the pure this compound.

-

C. High-Performance Centrifugal Partition Chromatography (HPCPC) - Advanced Method

For a more rapid and efficient purification, HPCPC can be employed.[13]

-

Solvent System: A two-phase solvent system such as chloroform-methanol-water (4:4:2, v/v/v) in descending mode is effective for separating saponins.[13]

-

Sample Preparation: Dissolve the partially purified saponin extract in a mixture of the upper and lower phases of the solvent system.

-

HPCPC Operation:

-

Fill the HPCPC column with the stationary phase (upper phase).

-

Inject the sample.

-

Elute with the mobile phase (lower phase) at a suitable flow rate.

-

Monitor the eluent with a UV detector and collect fractions.

-

-

Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing pure this compound.

Purity Analysis and Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the isolated this compound using a C18 reverse-phase HPLC column.

-

A suitable mobile phase could be a gradient of acetonitrile and water.

-

Detection can be performed using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).

-

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Confirm the identity and structure of the purified compound as this compound by comparing its mass spectral data and NMR spectra (¹H and ¹³C) with published data.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

This compound Signaling Pathways

Caption: this compound's impact on PI3K/AKT and mitochondrial pathways.

References

- 1. This compound from Asparagus officinalis L. Induces G0/G1 Cell Cycle Arrest and Apoptosis in Human Endometrial Carcinoma Ishikawa Cells via Mitochondrial and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extraction and analysis of antioxidant compounds from the residues of Asparagus officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagus waste: new nutrient extraction method [nutraingredients.com]

- 5. mdpi.com [mdpi.com]

- 6. Green and White Asparagus (Asparagus officinalis): A Source of Developmental, Chemical and Urinary Intrigue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101474350B - Method for extracting total saponin in asparagus and use thereof - Google Patents [patents.google.com]

- 8. frontiersin.org [frontiersin.org]

- 9. naturalspublishing.com [naturalspublishing.com]

- 10. researchgate.net [researchgate.net]

- 11. hort [journals.ashs.org]

- 12. CN101559157A - Method for fractional extraction of asparagus saponin and asparagus amylose using asparagus slag - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Application Note: Quantification of Asparanin A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Asparanin A, a bioactive steroidal saponin found in Asparagus species. The described protocol is essential for the quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, method validation parameters, and data presentation.

Introduction

This compound is a naturally occurring steroidal saponin with recognized pharmacological potential, including anticancer activities.[1][2] Accurate and precise quantification of this compound is critical for ensuring the consistency and efficacy of therapeutic products derived from natural sources. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and specific method for the analysis of this compound in complex matrices. This application note presents a validated HPLC-UV method suitable for routine quality control and research applications.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₄O₁₃ | [3] |

| Molecular Weight | 740.9 g/mol | [3] |

| CAS Number | 84633-33-0 | [3] |

| Chemical Class | Sterol Lipids -> Furostanols and derivatives | [3] |

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound in plant materials and extracts.

Materials and Reagents

-

This compound reference standard (≥95% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Formic acid (analytical grade)

-

Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | 0-10 min: 30% B; 10-25 min: 30-60% B; 25-30 min: 60-90% B; 30-35 min: 90% B; 35-40 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 205 nm |

Sample Preparation